![molecular formula C13H20N4OS B7633634 N-cyclopropyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7633634.png)
N-cyclopropyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
N-cyclopropyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. This compound is known for its unique chemical structure, which makes it an attractive target for research and development.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide involves the inhibition of specific enzymes and receptors that are involved in disease progression. It has been found to interact with various targets in the body, including DNA, RNA, and proteins, thereby modulating their activity and function.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. It has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-cyclopropyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its high cost and limited availability, which can hinder its widespread use in research.
Future Directions
There are several future directions for the research and development of N-cyclopropyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide. These include the exploration of its potential applications in other disease areas, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Additionally, the use of N-cyclopropyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide as a molecular probe for studying disease mechanisms and drug targets is an area of active research.
Synthesis Methods
The synthesis of N-cyclopropyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide involves the reaction of cyclopropylamine with 5-propan-2-yl-1,3,4-thiadiazol-2-ylamine in the presence of a suitable carboxylic acid derivative. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Scientific Research Applications
N-cyclopropyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been found to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-cyclopropyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-8(2)12-15-16-13(19-12)17-7-3-4-10(17)11(18)14-9-5-6-9/h8-10H,3-7H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZNPERADUWTFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCCC2C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide |
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